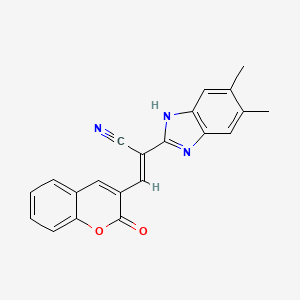
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, also known as DMBCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. DMBCO is a derivative of benzimidazole and coumarin, which are two important classes of organic compounds that possess diverse biological and pharmacological activities.
作用机制
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile involves its interaction with specific molecular targets in cells, which leads to the modulation of various signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to inhibit the activity of enzymes such as PI3K, Akt, and mTOR, which are involved in the regulation of cell growth and survival. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile also interacts with Aβ peptides, preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects, depending on the specific molecular targets it interacts with. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the initiation of programmed cell death. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has also been found to inhibit the phosphorylation of key signaling molecules such as Akt and mTOR, leading to the suppression of cell growth and survival. In addition, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to reduce the levels of Aβ peptides in the brain, which may help to prevent or delay the onset of Alzheimer's disease.
实验室实验的优点和局限性
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has several advantages for use in laboratory experiments, including its high potency and specificity for certain molecular targets, its ability to penetrate cell membranes, and its relatively low toxicity. However, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile may exhibit off-target effects on other molecular targets, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, including the development of new derivatives with improved pharmacological properties, the investigation of its effects on other molecular targets and signaling pathways, and the exploration of its potential applications in other fields such as materials science. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer, neuroprotective, and anti-diabetic effects of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, and to evaluate its safety and efficacy in preclinical and clinical trials.
合成方法
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile can be achieved by the reaction of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde with 3-(2-oxo-2H-chromen-3-yl)acrylonitrile in the presence of a catalyst such as piperidine or triethylamine. The reaction proceeds through a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde group of benzimidazole and the cyano group of coumarin.
科学研究应用
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to exhibit potent anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has also been found to possess neuroprotective properties by inhibiting the aggregation of amyloid beta (Aβ) peptides, which are known to play a key role in the development of Alzheimer's disease. Additionally, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been investigated for its anti-diabetic activity by regulating the expression of key enzymes involved in glucose metabolism.
属性
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxochromen-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c1-12-7-17-18(8-13(12)2)24-20(23-17)16(11-22)10-15-9-14-5-3-4-6-19(14)26-21(15)25/h3-10H,1-2H3,(H,23,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTKTEXWDCJURC-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC4=CC=CC=C4OC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC4=CC=CC=C4OC3=O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(allyloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5490405.png)
![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)
![3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5490419.png)
![3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5490435.png)

![1-[4-methoxy-3-(methoxymethyl)benzyl]-4-phenyl-1,4-diazepane](/img/structure/B5490459.png)
![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)
![2-(allylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5490474.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5490492.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5490499.png)
![3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5490507.png)